N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea
Description
Historical Perspectives and Significance of 1,3,4-Thiadiazole (B1197879) Derivatives in Chemical Research
The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has been a subject of scientific interest for over a century. sbq.org.br Its derivatives have become integral components in the development of a wide array of therapeutic agents and other functional chemicals. nih.govmdpi.com The stability conferred by the aromatic ring, combined with the presence of multiple heteroatoms, allows for diverse chemical modifications and interactions with biological targets. rsc.orggavinpublishers.com
Historically, the synthesis and exploration of 1,3,4-thiadiazole derivatives have led to the discovery of compounds with a vast spectrum of pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antitubercular activities. nih.govajprd.comrsc.org The versatility of the 1,3,4-thiadiazole nucleus has established it as a "pharmacologically significant scaffold." nih.gov This significance is underscored by the incorporation of this moiety into commercially available drugs, such as the diuretic Acetazolamide and the antibiotic Cefazolin. nih.gov The sustained interest in this heterocyclic system stems from its proven track record in yielding biologically active molecules, making it a privileged structure in medicinal chemistry. mdpi.comresearchgate.net
Rationale for Investigating N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be inferred from studies on structurally related compounds. The core of the rationale lies in the principle of molecular hybridization, where two or more known pharmacophores—in this case, the 1,3,4-thiadiazole ring and a urea (B33335) moiety—are combined to create a new chemical entity with potentially enhanced or novel biological activities.
Urea and thiourea (B124793) derivatives linked to heterocyclic systems are known to possess significant biological properties. nih.gov For instance, thiourea derivatives have been explored for their antimicrobial and anticancer activities. nih.gov More specifically, the phenyl-thiadiazolylurea compound, Thidiazuron (B128349) (TDZ), is a well-known synthetic plant growth regulator with potent cytokinin activity, used commercially as a cotton defoliant. clinisciences.comwikipedia.orgnih.gov This precedent strongly suggests that other N-substituted-N'-thiadiazolylureas, such as the N-ethyl derivative, are synthesized to explore their potential as agrochemicals, such as herbicides or plant growth regulators. wikipedia.orgresearchgate.net
Furthermore, the broad anticancer and antimicrobial activities of the 1,3,4-thiadiazole scaffold itself provide a compelling reason to investigate novel derivatives. mdpi.combepls.compharmedicopublishers.com Attaching an N-ethylurea side chain to the 2-amino position of the thiadiazole ring introduces new hydrogen bonding capabilities and modifies the compound's lipophilicity and electronic properties, which could lead to novel interactions with pharmacological targets. nih.gov Therefore, the investigation of this compound is a logical step in the systematic exploration of the chemical space around the highly active 1,3,4-thiadiazole core.
Scope and Objectives of Academic Inquiry into the Chemical Compound
The academic inquiry into a novel compound like this compound typically follows a structured path of investigation. The primary objectives would be to synthesize, characterize, and conduct a preliminary screening of its biological activities.
The initial scope would involve developing an efficient synthetic route to the compound, likely starting from 2-amino-1,3,4-thiadiazole (B1665364) and reacting it with ethyl isocyanate. Following a successful synthesis, a crucial objective is the complete chemical characterization of the molecule using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity. mdpi.comchemmethod.com
Once the compound is synthesized and characterized, the scope expands to include the exploration of its potential applications. Key objectives would be:
Screening for Pharmacological Activity: Based on the known properties of the 1,3,4-thiadiazole class, the compound would be tested against a panel of cancer cell lines (e.g., breast, colon, lung) to determine any cytotoxic or antiproliferative effects. mdpi.commdpi.comnih.gov It would also be screened for antimicrobial activity against various strains of bacteria and fungi. nih.govresearchgate.netrasayanjournal.co.in
Evaluation of Agrochemical Potential: Drawing from the analogy with Thidiazuron, a significant objective would be to assess its activity as a plant growth regulator, herbicide, or fungicide. researchgate.netfrontiersin.org
Structure-Activity Relationship (SAR) Studies: If initial screenings show promising activity, further research would involve synthesizing related analogues to understand the relationship between the chemical structure and the observed biological effects.
Research Findings on 1,3,4-Thiadiazole Derivatives
While specific experimental data for this compound is not available in the reviewed literature, the extensive research on the 1,3,4-thiadiazole scaffold demonstrates its broad biological potential. The following table summarizes the diverse activities reported for various derivatives of this heterocyclic system.
| Biological Activity | Examples of Investigated Derivatives | Key Findings |
|---|---|---|
| Anticancer | 2,5-disubstituted-1,3,4-thiadiazoles, 5-aryl-1,3,4-thiadiazole-based compounds | Derivatives have shown potent cytotoxic and antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. mdpi.combepls.comnih.gov |
| Antimicrobial | 2-amino-1,3,4-thiadiazole analogues, thiourea derivatives | Broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal strains has been reported. nih.govresearchgate.net |
| Anti-inflammatory | Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole | Certain compounds have demonstrated significant anti-inflammatory properties in preclinical models. nih.govsemanticscholar.org |
| Anticonvulsant | Various substituted 1,3,4-thiadiazoles | The thiadiazole nucleus is a feature in compounds designed and tested for antiepileptic effects. nih.govmdpi.com |
| Plant Growth Regulation | N-phenyl-N'-1,2,3-thiadiazol-5-ylurea (Thidiazuron) | Thidiazuron, a urea derivative, is a potent cytokinin used commercially for cotton defoliation and in plant tissue culture. clinisciences.comwikipedia.orgsemanticscholar.org |
| Diuretic | 5-amino-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide) | Acetazolamide is a clinically used carbonic anhydrase inhibitor that functions as a diuretic. gavinpublishers.comresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
63347-97-7 |
|---|---|
Molecular Formula |
C5H8N4OS |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
1-ethyl-3-(1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C5H8N4OS/c1-2-6-4(10)8-5-9-7-3-11-5/h3H,2H2,1H3,(H2,6,8,9,10) |
InChI Key |
ZPTTYODWXOJMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NN=CS1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for N Ethyl N 1,3,4 Thiadiazol 2 Ylurea Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure and connectivity.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various proton environments are expected. The ethyl group typically displays a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons attached to the nitrogen atoms of the urea (B33335) linkage (NH) would appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature. Aromatic protons in substituted derivatives would resonate in the downfield region of the spectrum. jocpr.comnih.gov
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.2 | Triplet |
| Ethyl -CH₂ | ~3.4 | Quartet |
| Urea N-H | Variable, broad | Singlet |
| Thiadiazole C-H | ~8.5-9.0 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the urea group is characteristically found in the downfield region, typically between 150 and 180 ppm. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring also resonate at lower field due to the presence of electronegative nitrogen and sulfur atoms, with typical shifts observed between 150 and 170 ppm. nih.govsemanticscholar.org The carbons of the ethyl group appear in the upfield region of the spectrum.
In studies of similar 1,3,4-thiadiazole structures, the two carbon atoms of the thiadiazole ring show characteristic peaks in the ranges of 163.5–158.4 ppm and 164.23–160.1 ppm. nih.gov The carbonyl carbon of a urea or related functional group typically appears at a lower field. semanticscholar.org
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Ethyl -CH₃ | ~15 |
| Ethyl -CH₂ | ~40 |
| Urea C=O | ~155-160 |
| Thiadiazole C-S | ~150-165 |
| Thiadiazole C=N | ~165-175 |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the urea moiety are expected to appear as one or two bands in the range of 3100-3400 cm⁻¹. nih.goviosrjournals.org A strong absorption band corresponding to the C=O (carbonyl) stretching of the urea group is typically observed around 1650-1730 cm⁻¹. semanticscholar.orgnih.gov The C=N stretching vibration of the thiadiazole ring is expected in the region of 1600-1670 cm⁻¹, while the C-S stretching vibration may appear at lower wavenumbers, often around 700-800 cm⁻¹. nih.govsemanticscholar.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Urea) | Stretching | 3100-3400 |
| C-H (Ethyl) | Stretching | 2850-3000 |
| C=O (Urea) | Stretching | 1650-1730 |
| C=N (Thiadiazole) | Stretching | 1600-1670 |
| N-H (Urea) | Bending | 1500-1600 |
| C-S (Thiadiazole) | Stretching | 700-800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation of the molecular ion can occur through various pathways, including cleavage of the urea linkage and fragmentation of the thiadiazole ring. sapub.org Common fragmentation patterns for related heterocyclic compounds involve the loss of small, stable molecules or radicals. The fragmentation of 1,2,3-thiadiazole (B1210528) derivatives, for example, often involves the loss of a nitrogen molecule (N₂). nih.gov The fragmentation of the ethyl group could also be observed.
Table 4: Potential Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M - C₂H₅]⁺ | Loss of an ethyl radical |
| [M - NHC₂H₅]⁺ | Cleavage of the N-ethyl bond |
| [M - CONHC₂H₅]⁺ | Cleavage of the urea side chain |
| [C₂H₃N₂S]⁺ | Fragment corresponding to the thiadiazole ring |
Advanced Techniques for Crystal Structure Determination
To understand the three-dimensional arrangement of molecules in the solid state, advanced diffraction techniques are employed. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions.
X-ray Powder Diffraction (XRPD) is a powerful technique for characterizing crystalline materials. It provides a unique "fingerprint" of a crystalline solid, which can be used for phase identification and to obtain information about the crystal lattice. For derivatives of this compound, XRPD can be used to determine the crystal structure from a microcrystalline powder. nih.gov This multi-technique approach often combines XRPD data with information from solid-state NMR and molecular modeling to solve and refine the crystal structure. nih.gov The analysis reveals details about the unit cell parameters, space group, and the packing of molecules in the crystal, including intermolecular interactions such as hydrogen bonding. nih.gov The crystal structure of a related compound, N-(5-ethyl- nih.govdergipark.org.trnih.gov-thiadiazole-2-yl)toluenesulfonamide, was successfully determined using this combined approach, revealing a space group of Pbca with one molecule in the asymmetric unit. nih.gov
Solid-State NMR (SSNMR) Analysis
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy serves as a powerful, non-destructive technique for characterizing the structure and dynamics of molecules directly in the solid phase. Unlike solution-state NMR, SSNMR provides detailed insights into the molecular structure as it exists in a crystalline or amorphous solid, circumventing issues related to solubility. This is particularly valuable for urea derivatives, which can exhibit limited solubility in common NMR solvents. The technique is highly sensitive to the local electronic environment of each nucleus, making it an indispensable tool for identifying distinct molecular conformations, characterizing polymorphs, and understanding intermolecular interactions such as hydrogen bonding, which are critical in the crystal lattice of urea-containing compounds.
In the analysis of N-substituted 1,3,4-thiadiazol-2-ylurea derivatives, SSNMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS), is employed to probe the molecular structure. The chemical shifts observed in SSNMR spectra are highly sensitive to the solid-state packing and conformation of the molecule. For instance, the carbon atoms within the thiadiazole ring and the urea moiety would present distinct resonances that can be used as structural probes.
Advanced SSNMR experiments, often combined with quantum-chemical calculations like the Gauge-Including Projector-Augmented Wave (GIPAW) method, allow for the assignment of all ¹³C and most ¹H signals. mdpi.com This computational approach calculates theoretical chemical shifts based on a known or proposed crystal structure, and the correlation between the experimental and calculated shifts provides a robust validation of the structure. mdpi.comacs.org
Key Research Findings from SSNMR Analysis:
Polymorph Identification: Different crystalline forms (polymorphs) of a single compound will produce distinct SSNMR spectra due to variations in crystal packing and intermolecular interactions. The chemical shifts of carbons involved in hydrogen bonding, such as the urea carbonyl carbon, are particularly sensitive indicators of polymorphic form.
Conformational Analysis: SSNMR can distinguish between different conformers of a molecule that may co-exist in the solid state. The technique can identify the number of chemically inequivalent molecules in the asymmetric unit of the crystal lattice (Z').
Protonation Site Determination: The technique is effective in identifying protonation states, for example, by observing the significant chemical shift changes in carbon or nitrogen atoms adjacent to a protonation site. mdpi.com
Molecular Rigidity and Dynamics: SSNMR experiments can probe molecular motion within the solid. For derivatives of this compound, this can reveal if parts of the molecule, such as the ethyl group, undergo dynamic processes within the crystal lattice. mdpi.com
The table below illustrates representative ¹³C SSNMR chemical shifts that could be expected for a thiadiazolylurea derivative, highlighting the key functional groups.
| Carbon Atom | Typical Chemical Shift Range (ppm) | Structural Significance |
|---|---|---|
| C=O (Urea) | 150 - 160 | Highly sensitive to hydrogen bonding and polymorphic form. |
| C2 (Thiadiazole, attached to N) | 165 - 175 | Reflects the electronic environment of the urea linkage. |
| C5 (Thiadiazole) | 155 - 165 | Indicates the nature of the substituent at the 5-position. |
| CH₂ (Ethyl group) | 35 - 45 | Provides information on the conformation of the ethyl side chain. |
| CH₃ (Ethyl group) | 10 - 20 | Reflects the local environment at the terminus of the side chain. |
Combined Crystallographic and Spectroscopic Approaches
The most comprehensive structural elucidation of this compound and its derivatives is achieved by integrating data from single-crystal X-ray diffraction (SCXRD) with spectroscopic techniques, primarily SSNMR and solution-state NMR. This synergistic approach provides a complete picture of the molecule's structure, from its precise atomic coordinates in the solid state to its behavior and conformation in solution. dovepress.com While X-ray crystallography provides unparalleled detail on bond lengths, bond angles, and the three-dimensional packing in a crystal, NMR spectroscopy offers complementary information on the structure in different phases and can validate the crystallographic model. acs.orgnih.gov
The process typically begins with obtaining a crystal structure via SCXRD. This provides a definitive solid-state structure. Following this, SSNMR spectra are recorded and compared with theoretical chemical shifts calculated from the crystal structure using methods like GIPAW DFT. mdpi.comacs.org An excellent agreement between the experimental SSNMR data and the calculated data provides a robust confirmation of the crystal structure. acs.org This is particularly crucial when X-ray diffraction data quality is limited or when proton positions, which are often poorly resolved in X-ray studies, need to be precisely determined. researchgate.net
Furthermore, comparing solid-state structural data (from XRD and SSNMR) with solution-state NMR data can reveal important information about conformational changes upon dissolution. Hydrogen bonding networks, which dominate the solid-state structure of urea derivatives, are disrupted in solution, often leading to significant changes in chemical shifts and molecular conformation.
Key Research Findings from Combined Approaches:
Definitive Structure Verification: The combination of techniques provides unambiguous proof of molecular structure, which is essential for distinguishing between potential isomers that may be difficult to differentiate by spectroscopy alone.
Solid vs. Solution State Conformation: This approach elucidates differences in molecular geometry between the highly ordered solid state and the more dynamic solution state. For flexible molecules like this compound, the orientation of the ethyl group and the conformation around the urea linkage may differ significantly between phases.
Intermolecular Interaction Analysis: While XRD maps out the intermolecular contacts (e.g., N-H···O=C hydrogen bonds) in the crystal, SSNMR can probe the strength and nature of these interactions through changes in chemical shifts, providing a more complete understanding of the forces governing the crystal packing.
Correction and Refinement of Crystallographic Data: In some cases, spectroscopic data can reveal inaccuracies in a proposed crystal structure. For instance, if the SSNMR spectrum indicates a higher number of inequivalent molecules in the asymmetric unit than the XRD model suggests, it prompts a re-evaluation of the crystallographic data. nih.govresearchgate.net
The following table presents a hypothetical data set for a derivative, illustrating how crystallographic and spectroscopic data are combined and correlated.
| Parameter | X-ray Crystallography Data | SSNMR Data (Experimental) | SSNMR Data (Calculated from XRD Structure) |
|---|---|---|---|
| Crystal System | Monoclinic | N/A | N/A |
| Space Group | P2₁/c | N/A | N/A |
| Molecules per Asymmetric Unit (Z') | 1 | One set of distinct resonances observed | Predicts one set of resonances |
| N-H···O Bond Length (Å) | 2.10 | Correlates with significant downfield shift of C=O | Correlates with calculated C=O shift |
| ¹³C Shift: C=O (ppm) | N/A | 154.5 | 155.1 |
| ¹³C Shift: C2-Thiadiazole (ppm) | N/A | 170.2 | 170.8 |
Biological Activity Spectrum and Mechanistic Studies of N Ethyl N 1,3,4 Thiadiazol 2 Ylurea and Analogues
Antimicrobial Activity Investigations
Antifungal Efficacy and Mechanism of Action Studies
The 1,3,4-thiadiazole (B1197879) nucleus is a key structural component in a variety of compounds exhibiting a wide spectrum of biological activities, including significant antifungal properties. nih.govnih.govnih.gov This heterocyclic scaffold is considered a bioisostere of other azole-based antifungal agents, suggesting a similar mechanism of action. nih.gov Research into N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea and its analogues has revealed promising efficacy against a range of fungal pathogens.
Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their in vitro antifungal activity against various fungal species, including multiple Candida species and plant pathogenic fungi. nih.govacs.org For instance, certain flavonol derivatives incorporating a 1,3,4-thiadiazole moiety have demonstrated potent antifungal activity against Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum. acs.org One particular derivative, Y18, exhibited a half-effective concentration (EC₅₀) value of 2.4 μg/mL against B. cinerea, which was significantly superior to the commercial fungicide azoxystrobin (B1666510) (21.7 μg/mL). acs.org Another study highlighted an indole (B1671886) derivative containing 1,3,4-thiadiazole, Z2, which showed an EC₅₀ value of 2.7 μg/mL against B. cinerea, also surpassing azoxystrobin and fluopyram. acs.org
The proposed mechanism of antifungal action for many 1,3,4-thiadiazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov This is analogous to the mechanism of widely used azole antifungals which target the enzyme cytochrome P450 14-α-demethylase, preventing the conversion of lanosterol (B1674476) to ergosterol. nih.gov Studies on some derivatives have confirmed this through ergosterol quantification assays. nih.gov
However, other mechanisms have also been identified. For one of the most active compounds from a series of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols, the antifungal activity was found to involve the disruption of cell wall biogenesis. proquest.com This was evidenced by the inability of treated cells to maintain their shape, the formation of giant cells, and increased sensitivity to substances that interfere with wall polymerization. proquest.com Furthermore, some flavonol derivatives of 1,3,4-thiadiazole have been shown to affect the integrity of the cell membrane by inducing the production of reactive oxygen species, leading to membrane lipid peroxidation and the release of cellular contents. acs.org Additionally, enzyme activity assays and molecular docking studies suggest that some analogues may act as succinate (B1194679) dehydrogenase inhibitors (SDHI). acs.org
Table 1: Antifungal Activity of Selected 1,3,4-Thiadiazole Analogues
| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference Compound | EC₅₀ (μg/mL) of Reference |
|---|---|---|---|---|
| Y18 (Flavonol derivative) | Botrytis cinerea | 2.4 | Azoxystrobin | 21.7 |
| Z2 (Indole derivative) | Botrytis cinerea | 2.7 | Azoxystrobin | 14.5 |
| Z2 (Indole derivative) | Botrytis cinerea | 2.7 | Fluopyram | 10.1 |
Antibacterial Efficacy and Mechanism of Action Studies
The 1,3,4-thiadiazole scaffold is also integral to compounds demonstrating notable antibacterial activity. nih.govneliti.com Analogues of this compound have been screened against a variety of both Gram-positive and Gram-negative bacteria, with many exhibiting significant inhibitory effects. kayseri.edu.trrsc.org
For example, newly synthesized 1,3,4-thiadiazole derivatives have shown inhibitory effects against bacterial strains such as Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus. kayseri.edu.trrsc.org The antibacterial activity of these compounds is often dependent on the nature of the substituents on the thiadiazole ring. nih.gov Some derivatives have demonstrated good activity against Bacillus anthracis and Bacillus cereus, while showing weaker activity against Staphylococcus aureus and Escherichia coli. neliti.com
The mechanism of antibacterial action for some 1,3,4-thiadiazole derivatives has been linked to their interaction with bacterial DNA. kayseri.edu.trrsc.org Studies using UV-vis spectroscopic methods have investigated the interaction of these compounds with calf thymus DNA (CT-DNA) to understand their mechanism of action at a molecular level. kayseri.edu.trrsc.org Molecular docking studies have also been employed to support these experimental findings, with proteins such as Kinase ThiM from Klebsiella pneumoniae being identified as potential targets. rsc.org
Table 2: Antibacterial Spectrum of 1,3,4-Thiadiazole Derivatives
| Bacterial Strain | Gram Stain | Activity Status |
|---|---|---|
| Klebsiella pneumoniae | Negative | Inhibitory Effect Observed |
| Staphylococcus hominis | Positive | Inhibitory Effect Observed |
| Staphylococcus epidermidis | Positive | Inhibitory Effect Observed |
| alpha Streptococcus haemolyticus | Positive | Inhibitory Effect Observed |
| Bacillus anthracis | Positive | Good Activity |
| Bacillus cereus | Positive | Good Activity |
| Staphylococcus aureus | Positive | Weak Activity |
| Escherichia coli | Negative | Weak Activity |
Antitubercular Potential and Mycobacterial Target Interaction
Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds in the search for new antitubercular agents to combat Mycobacterium tuberculosis. cbijournal.comnih.govconnectjournals.com A number of studies have reported the synthesis and in vitro evaluation of 1,3,4-thiadiazole analogues against the H37Rv strain of M. tuberculosis. connectjournals.comnih.gov
The antitubercular activity of these compounds is significantly influenced by the substitutions on the thiadiazole ring. For instance, a series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and screened, with 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showing the highest inhibitory activity. nih.gov In another study, 5-(4-chlorophenyl and 4-fluorophenyl)-1,3,4-thiadiazole 3-substituted thioureas were identified as highly active and selective compounds against the M. tuberculosis H37Rv strain, with MIC values of 10.96 µM and 11.48 µM, respectively. nih.gov
Molecular docking studies have suggested that some of these active compounds may target the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov Other research has also highlighted the potential of imidazo-1,3,4-thiadiazole derivatives, with some compounds showing high inhibitory activity with MICs as low as 3.14 μg/ml. cbijournal.com The consistent antitubercular activity observed across various 1,3,4-thiadiazole derivatives underscores the potential of this scaffold for the development of new drugs to treat tuberculosis. cbijournal.commdpi.com
Table 3: Antitubercular Activity of Selected 1,3,4-Thiadiazole Analogues against M. tuberculosis H37Rv
| Compound Analogue | Activity/Measurement | Result |
|---|---|---|
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Inhibitory Activity | Highest in its series |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole 3-substituted thiourea (B124793) | MIC | 10.96 µM |
| 5-(4-fluorophenyl)-1,3,4-thiadiazole 3-substituted thiourea | MIC | 11.48 µM |
| 2-(1-methylimidazol-2-yl)-6-(4-nitrophenyl) imidazo-1,3,4-thiadiazole | MIC | 3.14 µg/ml |
Agrochemical Applications and Biological Function in Plants
Herbicidal Efficacy and Photosystem Inhibition Pathways
Certain analogues of this compound, particularly thiadiazolyl urea (B33335) derivatives, have been identified as potent herbicides. researchgate.netnih.gov Tebuthiuron (N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea) and Buthidazole are notable examples of herbicides from this chemical class used for selective weed control. researchgate.netnih.gov
The primary mechanism of herbicidal action for these compounds is the inhibition of photosynthesis. researchgate.netsci-hub.st Specifically, they act as inhibitors of photosystem II (PSII) electron transport. nih.govsci-hub.stnih.gov These herbicides bind to the D1 protein in the PSII complex, thereby blocking the electron flow from water to plastoquinone. This disruption of the photosynthetic electron transport chain leads to a halt in CO₂ fixation and the production of ATP and NADPH, ultimately causing plant death. nih.gov
Studies on isolated spinach chloroplasts have demonstrated that Tebuthiuron and Buthidazole strongly inhibit uncoupled electron transport from water to artificial electron acceptors. nih.gov The inhibition site is primarily located on the reducing side of photosystem II. nih.gov The herbicidal activity and selectivity of these compounds can be influenced by the rate of their metabolism within different plant species. For example, the selectivity of 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea between barley (tolerant) and wheat (susceptible) was attributed to the difference in the rates of N-demethylation of the compound in each plant. nih.gov
Table 4: Herbicidal Activity of Thiadiazolyl Urea Analogues
| Compound Name | Mechanism of Action | Primary Target |
|---|---|---|
| Tebuthiuron | Inhibition of Photosynthesis | Photosystem II Electron Transport |
| Buthidazole | Inhibition of Photosynthesis | Photosystem II Electron Transport |
| 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | Inhibition of Photosynthesis | Photosystem II Electron Transport |
Insecticidal and Acaricidal Activities: Target Organism Interactions
In addition to their other biological activities, 1,3,4-thiadiazole derivatives have also demonstrated significant potential as insecticides and acaricides. mdpi.com Various synthesized analogues have been evaluated for their efficacy against a range of agricultural pests.
For instance, novel 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives have been synthesized and tested for their insecticidal activities against Tetranychus cinnabarinus (carmine spider mite) and Aphis craccivora (cowpea aphid). nih.gov Bioassay results indicated that many of these compounds possessed both stomach and contact toxicity against these pests. nih.gov The introduction of fluorine atoms to the meta and para positions of the benzene (B151609) ring was found to be crucial for high bioactivity. nih.gov
Other studies have reported the insecticidal activity of 1,3,4-thiadiazole derivatives against the cotton leaf worm, Spodoptera littoralis. mdpi.com Certain synthesized compounds showed high toxicity, with some causing 100% mortality. mdpi.com The structure of the derivative plays a key role in its insecticidal potency; for example, compounds containing a pyrimidine (B1678525) ring fused to the thiadiazole structure displayed enhanced insecticidal activity. mdpi.com The development of N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides has also been explored for their acaricidal properties. researchgate.net
Table 5: Insecticidal and Acaricidal Activity of 1,3,4-Thiadiazole Derivatives
| Compound Type | Target Pest | Observed Effect |
|---|---|---|
| 1,3,4-thiadiazole 5-fluorouracil acetamides | Tetranychus cinnabarinus | Stomach and contact toxicity |
| 1,3,4-thiadiazole 5-fluorouracil acetamides | Aphis craccivora | Stomach and contact toxicity |
| 1,3,4-thiadiazolo[3,2-a]pyrimidine analogues | Spodoptera littoralis | High insecticidal activity (100% toxicity) |
| N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides | Mites | Acaricidal activity |
Plant Growth Regulation Properties (Cytokinin-like Activity)
N-aryl-N'-heterocyclylureas represent a significant class of compounds exhibiting cytokinin-like activity, crucial for processes such as cell division, shoot regeneration, and inhibition of root formation in plants. Within this class, N-phenyl-N'-1,3,4-thiadiazol-2-ylurea, an isomer of the well-known cytokinin thidiazuron (B128349) (TDZ), has been a subject of investigation to understand the structure-activity relationships governing plant growth regulation.
In a study evaluating a series of N-phenylurea derivatives, N-phenyl-N'-1,3,4-thiadiazol-2-ylurea was tested for its ability to induce shoot regeneration from tomato cotyledon explants. When used in the absence of an auxin, this compound induced shoot regeneration in 34.2% of the cultured explants. nih.gov This demonstrates a significant, intrinsic cytokinin-like activity, although it was observed to be less potent than its isomer, thidiazuron, which induced regeneration in 68.8% of explants under the same conditions. nih.gov The structural difference, specifically the position of the nitrogen atom in the thiadiazole ring, plays a crucial role in the intensity of the biological response.
The cytokinin-like effects of phenylurea derivatives are generally attributed to their ability to modulate the plant's response to endogenous hormones and are known to be stable and resistant to cytokinin oxidases, which degrade natural adenine-type cytokinins. ucanr.edu The activity of N-phenyl-N'-1,3,4-thiadiazol-2-ylurea and its analogues underscores the importance of the heterocyclic moiety in defining the potency and specificity of cytokinin-like effects, making them valuable tools for in vitro plant tissue culture and agricultural applications.
Interactive Data Table: Cytokinin-like Activity of Phenylurea Derivatives
| Compound | Auxin Presence | Shoot Regeneration (%) |
| N-phenyl-N'-1,3,4-thiadiazol-2-ylurea | Absent | 34.2 |
| Thidiazuron (TDZ) | Absent | 68.8 |
| N-phenyl-N'-(3-chloro-1,2-benzisothiazol-7-yl)urea | Absent | 25.9 |
| N-phenyl-N'-benzothiazol-6-ylurea | Absent | 99.5 |
Data sourced from Ricci et al. (1999). nih.gov
Enzyme Inhibition Profiling and Biochemical Pathways
The 1,3,4-thiadiazole urea scaffold is a versatile pharmacophore that has been extensively explored for its inhibitory activity against a wide range of enzymes. These activities are critical in various pathological and physiological processes, leading to the investigation of these compounds in diverse therapeutic areas. The following sections detail the inhibitory profile of this compound and its analogues against several key enzymes.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govlsuagcenter.comunl.edu Derivatives of 1,3,4-thiadiazol-2-ylurea have emerged as a promising class of cholinesterase inhibitors. Research has shown that hybridizing the 1,3,4-thiadiazole and urea moieties can lead to potent AChE inhibitors. ncsu.edu
Studies on various 1,3,4-thiadiazole derivatives have demonstrated significant inhibitory effects against both AChE and BChE. For instance, a series of 1,3,4-thiadiazol-2-yl urea derivatives showed comparable AChE inhibitory effects to the standard drug galanthamine, with one compound exhibiting an IC50 value of 1.17 µM. ncsu.edu Another study on 3-thiadiazolyl- and thioxo-1,2,4-triazolylcoumarin derivatives found them to be potent inhibitors of both AChE and BChE, with some compounds showing Ki values in the micromolar range and exhibiting competitive inhibition mechanisms. nih.govlsuagcenter.com
The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the phenyl ring attached to the urea or thiadiazole core significantly influence the inhibitory potency. For example, the presence of electron-withdrawing groups like fluorine at the meta position of a phenyl ring in benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus resulted in a compound with an exceptionally low IC50 value of 1.82 nM against AChE. nih.gov Similarly, indazole-based thiadiazole derivatives with trifluoro, para-fluoro, di-chloro, and nitro substituents have shown significant suppression of BChE. researchgate.net
Interactive Data Table: Cholinesterase Inhibition by 1,3,4-Thiadiazole Analogues
| Compound Class | Enzyme | Potency (IC50/Ki) | Reference |
| 1,3,4-Thiadiazol-2-yl urea derivative (6b) | AChE | IC50 = 1.17 µM | ncsu.edu |
| 3-Thiadiazolylcoumarin derivative (4b) | AChE | Ki = 0.028 µM | lsuagcenter.com |
| Benzamide derivative with 1,3,4-thiadiazole (7e) | AChE | IC50 = 1.82 nM | nih.gov |
| Indazole-thiadiazole-thiazolidinone (9) | AChE | IC50 = 0.86 µM | researchgate.net |
| Indazole-thiadiazole-thiazolidinone (9) | BChE | IC50 = 0.89 µM | researchgate.net |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.gov The 1,3,4-thiadiazole nucleus has been incorporated into various molecular structures to develop novel DHFR inhibitors.
Molecular docking studies of amidoalkyl derivatives of 1,3,4-thiadiazole have shown effective interaction with the active site of DHFR. nih.gov It was observed that introducing an NH group between the 1,3,4-thiadiazole and aromatic rings can lead to stronger ligand binding. nih.gov For example, compounds like 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide have been identified as potent hit compounds based on in silico studies. nih.gov
Furthermore, a series of thiazolo[4,5-d]pyridazine (B3050600) analogues bearing a 2-thioureido function, which includes the thiadiazole scaffold, were synthesized and evaluated for their DHFR inhibitory activity. One compound from this series proved to be a highly active DHFR inhibitor with an IC50 of 0.06 µM. researchgate.net These findings highlight the potential of 1,3,4-thiadiazole-containing compounds as effective inhibitors of DHFR, warranting further investigation for therapeutic applications.
Interactive Data Table: DHFR Inhibition by Thiadiazole Analogues
| Compound Class | Enzyme Source | Potency (IC50) | Reference |
| Thiazolo[4,5-d]pyridazine analogue (26) | Not Specified | 0.06 µM | researchgate.net |
| 2-(1,3,4-thiadiazolyl)thio-quinazolin-4-one (10) | Bovine Liver DHFR | Potent Inhibitor | nih.gov |
Nitric Oxide Synthase (NOS) Isoform Selectivity
Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). mdpi.com Overproduction of NO by iNOS is implicated in inflammatory diseases and circulatory shock, making selective iNOS inhibitors of significant therapeutic interest. Research has demonstrated that derivatives of 1,3,4-thiadiazole can act as selective inhibitors of iNOS.
A study focused on the synthesis and evaluation of 1,3,4-thiadiazole compounds as inhibitors of nNOS and iNOS revealed that the insertion of a sulfur atom into the heterocyclic ring, creating the thiadiazole structure, induces a selective inhibition of the iNOS isoform. Several of these compounds exhibited an iNOS inhibition percentage close to 100% at a concentration of 50 µM, with the most potent compounds having IC50 values in the range of 20-40 µM. This selectivity is a key finding, as non-selective inhibition of NOS isoforms can lead to undesirable side effects. The development of isothiourea-based compounds has also shown that structural modifications can lead to potent and selective iNOS inhibitors.
Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition
Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. ncsu.edunih.gov Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and cell membrane disruption, resulting in herbicidal action. nih.govncsu.edu The thiadiazole chemical class is among those known to inhibit PPO. nih.gov
Thiadiazolyl urea derivatives have been developed as herbicides, and their mode of action is often linked to the inhibition of photosynthetic processes. researchgate.net For instance, 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea was found to have strong herbicidal activity. While the broader class of thiadiazole ureas are known for their herbicidal properties, which can include PPO inhibition, specific data on this compound as a PPO inhibitor is not extensively detailed in the available literature. However, the established activity of this chemical family suggests that PPO inhibition is a plausible mechanism contributing to their phytotoxicity.
Urease Inhibition in Pathogenic Organisms
Urease is an enzyme produced by various pathogenic microorganisms, including bacteria and fungi, that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. This process can lead to an increase in local pH, contributing to the pathogenesis of diseases such as urinary tract infections and peptic ulcers. Consequently, urease inhibitors are being investigated as potential antimicrobial agents.
Derivatives of 1,3,4-thiadiazole have shown significant potential as urease inhibitors. In a study on nih.govncsu.eduresearchgate.nettriazolo[3,4-b] ncsu.edunih.govresearchgate.netthiadiazole derivatives, all tested compounds exhibited potent urease inhibitory activity, with IC50 values ranging from 0.87 to 8.32 µM, which were significantly lower than that of the standard inhibitor thiourea (IC50 = 22.54 µM). Kinetic studies of the most potent derivative indicated a competitive type of inhibition. These compounds also demonstrated potent urease inhibitory activities against pathogenic organisms like Cryptococcus neoformans and Proteus mirabilis.
Another study on 1,2,4-triazole (B32235) and 1,3,4-thiadiazole derivatives also reported potent urease inhibitory activities for some of the synthesized compounds. The structure-activity relationship suggests that the thiadiazole ring is a key pharmacophore for urease inhibition.
Interactive Data Table: Urease Inhibition by Thiadiazole Analogues
| Compound Class | Enzyme Source | Potency (IC50) | Reference |
| nih.govncsu.eduresearchgate.nettriazolo[3,4-b] ncsu.edunih.govresearchgate.netthiadiazole (6a) | Jack Bean Urease | 0.87 µM | |
| 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (8d) | Jack Bean Urease | Potent Inhibitor | |
| 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (8e) | Jack Bean Urease | Potent Inhibitor | |
| Imidazopyridine-based oxazole (B20620) (4i) | Jack Bean Urease | 5.68 µM | |
| Imidazopyridine-based oxazole (4o) | Jack Bean Urease | 7.11 µM |
Standard inhibitor Thiourea IC50 = 21.37 - 22.54 µM
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
The 1,3,4-thiadiazole nucleus is a key pharmacophore in the design of novel anticancer agents. This compound and its analogues have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines.
Derivatives of 1,3,4-thiadiazole have been extensively evaluated for their ability to inhibit the growth of various cancer cells. These compounds have shown a broad spectrum of activity, with median inhibitory concentrations (IC50) often in the low micromolar range. mdpi.com For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds displayed potent cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. mdpi.com
The cytotoxic efficacy of these compounds is often influenced by the nature of the substituents on the thiadiazole ring. For example, the introduction of a piperazine (B1678402) or piperidine (B6355638) ring featuring a more lipophilic moiety can enhance antitumor activity. mdpi.com Certain analogues have exhibited stronger cytotoxicity than the standard chemotherapeutic agent 5-Fluorouracil (5-FU). mdpi.com Furthermore, many of these compounds have shown selectivity, with weaker cytotoxic effects on normal cell lines compared to cancer cells, indicating a favorable therapeutic window. nih.gov
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4e | MCF-7 | 5.36 (µg/mL) | mdpi.com |
| HepG2 | 3.13 (µg/mL) | mdpi.com | |
| Compound 4i | MCF-7 | 2.32 (µg/mL) | mdpi.com |
| HepG2 | 6.51 (µg/mL) | mdpi.com | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | nih.gov |
| MDA-MB-231 | 53.4 | nih.gov | |
| N-(5-methyl- saudijournals.comresearchgate.netchemmethod.comthiadiazol-2-yl)-propionamide | HepG2 | 9.4 (µg/mL) | dmed.org.ua |
| HL-60 | >9.4 (µg/mL) | dmed.org.ua | |
| MCF-7 | 97.6 (µg/mL) | dmed.org.ua |
The cytotoxic effects of 1,3,4-thiadiazole derivatives are often mediated through the induction of apoptosis and modulation of the cell cycle. nih.govfarmaceut.org Mechanistic studies have revealed that these compounds can trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and the activation of key executioner enzymes like caspase-3, caspase-8, and caspase-9. mdpi.comnih.govmdpi.com
In addition to inducing apoptosis, these analogues can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. nih.govscispace.com Commonly observed effects include arrest at the G2/M or sub-G1 phases. farmaceut.orgmdpi.com By halting the cell cycle, these compounds prevent cancer cells from proliferating and can lead to apoptosis. For example, certain derivatives have been shown to arrest breast cancer cells at the G2/M phase, potentially through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov
Anti-Inflammatory Effects and Cyclooxygenase (COX) Inhibition
This compound and its analogues have demonstrated significant anti-inflammatory properties, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.comnih.gov The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. mdpi.com
Several studies have shown that 1,3,4-thiadiazole derivatives can effectively inhibit both COX-1 and COX-2. mdpi.comnih.gov Some of these compounds have been found to be more potent than standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) in inhibiting COX-1. mdpi.com The anti-inflammatory activity of these compounds has been confirmed in vivo using models such as carrageenan-induced paw edema in mice, where they have shown a significant reduction in inflammation. mdpi.com Molecular modeling studies have further elucidated the mechanism of action, revealing how these compounds bind to the active site of the COX-2 enzyme. nih.gov
| Compound/Analogue | Anti-Inflammatory Activity (% protection) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Analogue 3 | 62.0 | 1.08 | No action | mdpi.com |
| Analogue 4 | 66.7 | 1.12 | No action | mdpi.com |
| Analogue 10 | 55.8 | - | - | mdpi.com |
| Analogue 14 | - | 9.62 | No action | mdpi.com |
| Indomethacin (Standard) | 47.0 | - | - | mdpi.com |
| Ibuprofen (Standard) | - | 12.7 | - | mdpi.com |
| Naproxen (Standard) | - | 40.10 | - | mdpi.com |
Neuroprotective and Anti-Alzheimer's Disease Potential
Derivatives of the 1,3,4-thiadiazole scaffold have emerged as promising candidates for the development of neuroprotective agents, particularly in the context of Alzheimer's disease. nih.govdergipark.org.tr Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the loss of cholinergic neurons. nih.gov One of the primary therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting the acetylcholinesterase (AChE) enzyme, which breaks down the neurotransmitter acetylcholine. dergipark.org.tr
Several 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their AChE inhibitory activity. dergipark.org.tr In vitro studies have shown that some of these compounds can effectively inhibit AChE, with IC50 values in the nanomolar range, comparable to the standard drug donepezil. dergipark.org.tr In animal models of Alzheimer's disease, such as the scopolamine-induced cognitive deficit model in rats, related thiazolidinone derivatives have been shown to alleviate memory impairments. nih.gov These findings suggest that the 1,3,4-thiadiazole core structure can serve as a valuable template for designing new anti-Alzheimer's agents. nih.govdergipark.org.tr
Antioxidant Properties and Reactive Oxygen Species Scavenging
The 1,3,4-thiadiazole ring is a component of various compounds that exhibit significant antioxidant activity. saudijournals.comresearchgate.netresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals.
The antioxidant potential of 1,3,4-thiadiazole derivatives has been evaluated using various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. saudijournals.comresearchgate.netresearchgate.net In these studies, several thiadiazole analogues have demonstrated potent radical scavenging activity, with some compounds showing efficacy comparable to or greater than the standard antioxidant, ascorbic acid. saudijournals.comresearchgate.net The antioxidant capacity of these molecules is often attributed to their ability to donate hydrogen or electrons, stabilize unpaired electrons, and chelate transition metal ions. saudijournals.com
| Compound/Analogue | DPPH Radical Scavenging IC50 (µM) | Reference |
| TZD 3 | 28.00 | saudijournals.comresearchgate.net |
| TZD 5 | 27.50 | saudijournals.comresearchgate.net |
| Ascorbic Acid (Standard) | 29.2 | saudijournals.comresearchgate.net |
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling of the compound This compound that aligns with the detailed outline provided.
The existing body of research extensively covers a wide range of other 1,3,4-thiadiazole derivatives and their evaluation using methods such as molecular docking, QSAR, and homology modeling. ekb.egresearchgate.net These studies have investigated various substituted thiadiazole compounds for numerous therapeutic targets. nih.govmdpi.comresearchgate.net However, the specific ethylurea-substituted thiadiazole, this compound, has not been the subject of dedicated computational studies that would provide the specific data required to populate the requested article sections on ligand-target interactions, structure-activity relationships, or homology modeling applications.
Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions of focusing solely on this compound, it is not possible to generate the requested article. Introducing findings from related but distinct molecules would violate the core requirement of specificity for the target compound.
Computational Chemistry and Molecular Modeling Approaches for N Ethyl N 1,3,4 Thiadiazol 2 Ylurea Research
Electronic-Topological Method (ETM) and Neural Network Applications in SAR
In the quest to understand the structure-activity relationships (SAR) of bioactive molecules like N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea, computational approaches such as the Electronic-Topological Method (ETM) and artificial neural networks (ANNs) have emerged as powerful predictive tools. These methods are instrumental in identifying the key structural features that govern a compound's biological activity, thereby guiding the design of new, more potent derivatives.
The Electronic-Topological Method (ETM) is a specialized approach in SAR that does not depend on the structural skeletons of the compounds being studied. Instead, it provides a detailed, atom-level description of the molecule. The ETM system utilizes data from a series of both active and inactive molecules, incorporating results from conformational analysis and quantum-chemical computations. researchgate.net Through this, a system of pharmacophores and anti-pharmacophores is identified, which effectively distinguishes between active and inactive compounds. researchgate.net For instance, in a study on 2,5-disubstituted-1,3,4-thiadiazoles, the ETM, in conjunction with feed-forward neural networks, successfully established relationships between the compounds' structures and their antituberculosis activity. researchgate.net This methodology could be applied to this compound to delineate the specific electronic and topological features essential for its biological effects.
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. They are adept at recognizing complex patterns and modeling non-linear relationships, making them highly suitable for QSAR studies. springernature.com In the context of drug discovery, ANNs can establish correlations between the physicochemical parameters of compounds and their biological activities. For thiadiazole derivatives, ANNs have been used to develop QSAR models that predict their anti-proliferative activity against cancer cell lines. researchgate.net These models are built using various molecular descriptors and are validated to ensure their predictive power. researchgate.net A study on thiazole (B1198619) derivatives demonstrated that an ANN model with a Levenberg-Marquardt algorithm showed excellent performance in predicting biological activity. Such an approach for this compound would involve compiling a dataset of related compounds with known activities, calculating relevant molecular descriptors, and training an ANN to predict the activity of new or untested derivatives.
The integration of methods like ETM and ANNs offers a robust framework for SAR analysis. The ETM can identify crucial structural fragments, while ANNs can model the complex, non-linear relationships between these features and the observed biological activity. This combined approach has the potential to significantly accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique provides detailed insights into the conformational flexibility and stability of molecules like this compound in a simulated physiological environment. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of the molecule, including its preferred conformations, intermolecular interactions, and structural stability. nih.govyoutube.com
Mechanistic Insights and Cellular Pathway Investigations of N Ethyl N 1,3,4 Thiadiazol 2 Ylurea Action
Target Identification and Validation in Biological Systems
The 1,3,4-thiadiazole (B1197879) nucleus is recognized as a versatile pharmacophore, with its derivatives showing affinity for a multitude of biological targets. This broad target profile is a key reason for the diverse pharmacological effects observed with this class of compounds. researchgate.net
A primary characteristic of the 1,3,4-thiadiazole ring is its function as a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. This structural similarity suggests that some derivatives may interfere with DNA replication processes, a mechanism that is particularly relevant in the context of anticancer activity. mdpi.com
Specific molecular targets that have been identified for various 1,3,4-thiadiazole derivatives include a range of enzymes critical to cellular function. Among these are carbonic anhydrase, cyclooxygenase (COX), and various kinases such as c-Src/Abl tyrosine kinase. researchgate.net In the realm of oncology, derivatives have been developed as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis. nih.gov Furthermore, some have been shown to act as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.comnih.gov
Despite this extensive research into the broader family of 1,3,4-thiadiazole compounds, specific molecular targets for N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea have not been explicitly identified or validated in the available scientific literature.
Cellular Uptake and Intracellular Localization Studies
The ability of a compound to traverse cellular membranes is fundamental to its biological activity. For the 1,3,4-thiadiazole class of compounds, their mesoionic nature is believed to facilitate this process, contributing to good tissue permeability. nih.gov This characteristic suggests that these compounds can readily enter cells to interact with intracellular targets. mdpi.com
However, specific studies detailing the cellular uptake mechanisms and the subsequent intracellular localization of This compound are not available. Research in this area would be necessary to understand its bioavailability at the cellular level and to identify the subcellular compartments where it may accumulate.
Effects on Gene Expression and Protein Synthesis
The interaction of 1,3,4-thiadiazole derivatives with various cellular targets can lead to downstream effects on gene expression and protein synthesis. For instance, some derivatives have been observed to induce apoptosis in cancer cells by increasing the activity of caspases 3, 8, and 9. mdpi.com This indicates an influence on the genetic pathways that regulate programmed cell death.
Nevertheless, there is a lack of specific research data on the effects of This compound on gene expression profiles and protein synthesis in any biological system.
Metabolic Pathways in Target Organisms or Cells
The metabolism of a compound can significantly influence its efficacy and potential for toxicity. The 1,3,4-thiadiazole ring is noted for its favorable metabolic profile and its ability to improve the lipid solubility of a molecule due to the presence of a sulfur atom. nih.gov
While general statements about the metabolic stability of the 1,3,4-thiadiazole scaffold exist, specific metabolic pathways for This compound in target organisms or cells have not been elucidated.
Resistance Mechanisms and Strategies for Overcoming Resistance
The development of resistance is a significant challenge in the long-term use of many therapeutic agents. In the context of 1,3,4-thiadiazole derivatives, particularly in cancer therapy, resistance can emerge. To address this, a "hybridization" approach has been explored. This strategy involves combining the 1,3,4-thiadiazole pharmacophore with other bioactive moieties to create new derivatives. The aim is to produce compounds with synergistic activities that may be better equipped to overcome drug-resistance mechanisms. mdpi.comnih.gov
While this represents a promising strategy for the broader class of compounds, there is no information available regarding specific resistance mechanisms to This compound , nor have strategies to overcome such potential resistance been investigated.
Future Directions and Emerging Research Avenues for N Ethyl N 1,3,4 Thiadiazol 2 Ylurea
Design of Next-Generation Analogues with Enhanced Specificity
The foundation for designing next-generation analogues of N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea lies in understanding its structure-activity relationships (SAR). The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone of numerous biologically active molecules, and its derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. jocpr.comresearchgate.net Future research will focus on systematic modifications of the parent molecule to enhance potency and selectivity for specific biological targets.
Key strategies for analogue design will likely involve:
Modification of the N-Ethyl Group: Altering the length, branching, or cyclization of the ethyl group can influence lipophilicity and steric interactions within a target's binding site. SAR studies on related urea (B33335) derivatives have shown that such modifications can significantly impact biological activity. mdpi.com
Substitution on the 1,3,4-Thiadiazole Ring: The C5 position of the thiadiazole ring is a prime target for introducing various substituents. Attaching different aryl or alkyl groups can modulate the electronic properties and binding affinity of the molecule. For instance, studies on other thiadiazole derivatives have demonstrated that adding electron-withdrawing or electron-donating groups to an attached phenyl ring is important for cytotoxic activity. mdpi.com
Alterations to the Urea Linker: The urea moiety is a critical hydrogen-bonding domain. Modifications here, such as methylation or replacement with a thiourea (B124793) group, could alter the compound's binding mode and specificity.
A systematic SAR study, as outlined in the table below, would be essential to guide the rational design of analogues with improved performance and reduced off-target effects.
| Modification Site | Potential Substituents | Predicted Impact on Activity | Rationale / Supporting Evidence |
|---|---|---|---|
| N-Alkyl Group (Ethyl) | Propyl, Isopropyl, Cyclopropyl, Phenyl | Altered lipophilicity and steric fit | SAR studies on N-alkyl ureas show dependence on alkyl chain length for antibacterial activity. mdpi.com |
| C5 of Thiadiazole Ring | Aryl groups (e.g., phenyl, pyridyl), Halogens (F, Cl), Methoxy groups | Modulation of electronic properties and target binding | Substituents on the C5 phenyl ring of 1,3,4-thiadiazoles are critical for cytotoxic activity. mdpi.com |
| Urea Linker | Thiourea, N-Methylation | Modified hydrogen bonding capacity and conformation | The urea functional group is a key hydrogen bond donor/acceptor, critical for receptor interactions. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
While this compound may have a primary application, its structural motifs are present in compounds with a vast range of therapeutic activities. The 1,3,4-thiadiazole nucleus is a versatile scaffold that has been incorporated into agents with anticancer, antifungal, anticonvulsant, and anti-inflammatory properties. researchgate.net This opens promising avenues for repurposing or developing new analogues for medical applications.
Future research should investigate the potential of this compound and its derivatives against a variety of biological targets. Based on activities reported for structurally similar compounds, potential areas of exploration include:
Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have shown potent activity against various cancer cell lines, including breast, lung, and colon cancer. mdpi.commdpi.com Some have been found to act as inhibitors of crucial enzymes like Akt, tyrosine kinases, and tubulin polymerization. nih.govnih.gov Novel quinazolines bearing a 1,3,4-thiadiazole-aryl urea moiety have also been designed as potential anticancer agents. nih.gov
Enzyme Inhibition: Thiadiazole derivatives have been identified as inhibitors of a wide range of enzymes. For example, certain analogues are potent antagonists for human adenosine (B11128) A3 receptors, which could be useful in treating inflammation or glaucoma. nih.gov Others have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a target in anti-angiogenic cancer therapy. nih.gov
Antimicrobial Properties: The thiadiazole ring is a component of many compounds with significant antibacterial and antifungal activity. ijpcbs.comnih.gov Research could focus on screening this compound analogues against panels of pathogenic bacteria and fungi, including drug-resistant strains.
| Potential Therapeutic Area | Known Targets for Thiadiazole Derivatives | Example Compounds/Studies |
|---|---|---|
| Oncology | Akt, Tyrosine Kinases, Tubulin, VEGFR-2 | Thiadiazole-based agents show activity against lung and glioma cells by suppressing Akt. nih.gov N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives inhibit VEGFR-2. nih.gov |
| Inflammation/Glaucoma | Adenosine A3 Receptor | Thiadiazole derivatives have been developed as selective A3 receptor antagonists. nih.gov |
| Infectious Diseases | Bacterial and Fungal Cellular Targets | 1,3,4-thiadiazole derivatives show broad-spectrum antimicrobial activity. jocpr.comijpcbs.com |
Integration of Multi-Omics Approaches in Mechanistic Studies
To fully understand the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-level perspective. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to holistically map the molecular responses induced by the compound. This integrated analysis can provide a more complete picture of its mechanism of action, identify potential off-target effects, and uncover biomarkers of exposure or sensitivity.
A multi-omics workflow to investigate the compound would involve:
Exposure: Treating relevant biological systems (e.g., target weeds, crop plants, or human cell lines) with the compound.
Data Acquisition: Concurrently measuring changes across multiple molecular layers (RNA, proteins, metabolites).
Integrative Analysis: Using computational tools to connect these changes, thereby identifying perturbed pathways and key molecular networks.
This approach can elucidate how different molecular layers interact in response to the compound, bridging the gap from genotype to phenotype.
Advanced Delivery Systems for Targeted Efficacy
The development of advanced delivery systems presents a significant opportunity to enhance the efficacy and safety of this compound, whether in agricultural or potential therapeutic settings. Nanoformulations, which use nanoparticles to encapsulate or carry active agents, can improve solubility, stability, and bioavailability while enabling targeted delivery.
Future research in this area could focus on:
Polymeric Nanoparticles: Encapsulating the compound within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) could allow for controlled, sustained release. This would be particularly advantageous in agriculture, potentially reducing the frequency of application and minimizing environmental runoff.
Liposomes: These lipid-based vesicles can encapsulate compounds and are widely studied for drug delivery. For potential therapeutic applications, liposomes could improve the compound's pharmacokinetic profile and reduce systemic toxicity.
Stimuli-Responsive Systems: Designing delivery systems that release the active compound in response to specific environmental triggers (e.g., pH, enzymes present at a target site) would represent a major advance in precision application.
These technologies could revolutionize how the compound is used, maximizing its on-target effects while minimizing its impact on non-target organisms and the environment.
Environmental Fate and Degradation Pathways in Agricultural Contexts
For any compound used in agriculture, a thorough understanding of its environmental fate is crucial. Future research must focus on the persistence, mobility, and degradation of this compound in soil and aquatic ecosystems. The degradation of related sulfonylurea herbicides is known to be influenced by factors such as soil pH, microbial activity, and temperature. researchgate.netresearchgate.net
Key research questions to be addressed include:
Degradation Mechanisms: What are the primary routes of degradation? Is it primarily through chemical hydrolysis, photodegradation, or microbial metabolism? nih.gov Identifying the major degradation products is critical for assessing their potential toxicity. Studies on a related compound, 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, showed metabolism via N-demethylation. nih.gov
Soil Mobility: How strongly does the compound adsorb to different soil types? au.dk This is determined by soil properties like organic matter content and clay composition and dictates the potential for leaching into groundwater. researchgate.net
Persistence and Half-Life: What is the compound's half-life in various soil and water conditions? Some sulfonylurea herbicides can persist for extended periods, especially in soils with a pH of 7.0 or greater. researchgate.net Understanding persistence is vital to avoid unintended effects on subsequent crops.
Enhanced Biodegradation: Can repeated applications lead to accelerated microbial degradation, potentially reducing the compound's efficacy over time? This phenomenon has been observed for other herbicides. mdpi.com
Sustainable Synthesis Approaches for the Chemical Compound
The principles of green chemistry are increasingly guiding the synthesis of agrochemicals and pharmaceuticals to minimize environmental impact. researchgate.net Future research should focus on developing more sustainable and efficient methods for producing this compound. Conventional synthetic routes often require harsh conditions or toxic reagents.
Emerging sustainable approaches that could be applied include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govnanobioletters.com This technique has been successfully used for synthesizing various thiadiazole derivatives. nih.gov
Ultrasonication: The use of ultrasonic waves can also enhance reaction rates and efficiency in the synthesis of heterocyclic compounds. nanobioletters.com
Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives (e.g., water, ethanol) and using recyclable solid acid catalysts can significantly reduce the environmental footprint of the synthesis process. nih.gov
Adopting these greener synthetic strategies would not only make the production of this compound more economical but also align its lifecycle with modern standards of environmental stewardship. ureaknowhow.com
Q & A
Q. How can researchers differentiate between synergistic and antagonistic effects in combination therapies?
- Methodological Answer : Perform checkerboard assays with fractional inhibitory concentration (FIC) indices. FIC ≤0.5 indicates synergy; >4 indicates antagonism. Validate with time-kill curves (0–24 hours) and Bliss independence modeling .
Environmental & Safety Considerations
Q. What protocols assess the compound’s ecotoxicological impact?
- Methodological Answer : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna acute toxicity). Measure EC at 72 hours using ISO-certified algal cultures. For soil impact, conduct OECD 307 aerobic/anaerobic transformation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
